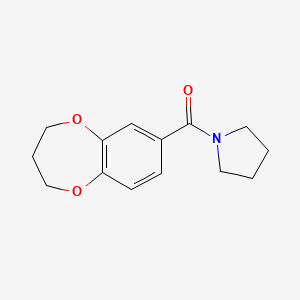
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBC belongs to the class of benzofuran-based compounds and is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The exact mechanism of action of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is not fully understood. However, studies have suggested that N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide exerts its biological effects by modulating various signaling pathways. For instance, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been reported to activate the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Moreover, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been reported to increase the levels of antioxidants such as glutathione, which protect cells from oxidative damage.
实验室实验的优点和局限性
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
The potential therapeutic applications of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide make it an exciting area of research. Future studies could focus on the development of novel N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide derivatives with improved solubility and bioavailability. Moreover, the mechanism of action of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide could be further elucidated to identify new targets for drug development. Additionally, the efficacy of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide could be evaluated in various animal models of inflammation, cancer, and neurodegenerative diseases. These studies could pave the way for the development of new therapeutic agents based on N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is a promising compound with various potential therapeutic applications. The synthesis method of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is well-established, and its biological activities have been extensively studied. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action involves the modulation of various signaling pathways. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, but its poor solubility in water is a limitation. Future studies could focus on the development of novel N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide derivatives and the evaluation of its efficacy in various animal models.
合成方法
The synthesis of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with benzofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide as a white solid, which can be purified through recrystallization. The synthesis method of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is well-established and has been reported in various scientific journals.
科学研究应用
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been reported to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Moreover, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide make it a promising candidate for the development of novel therapeutic agents.
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-5-4-8-16-14(10)17-15(18)13-9-11-6-2-3-7-12(11)19-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKBGNLBCGRSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

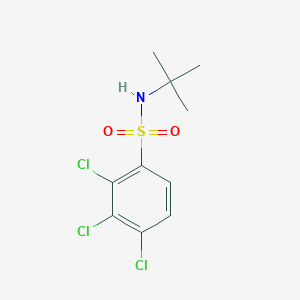
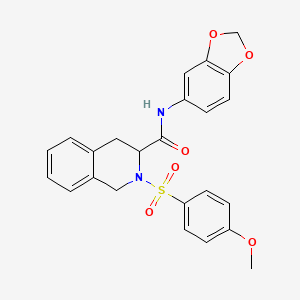
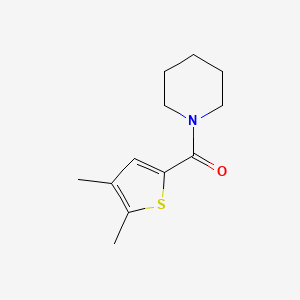
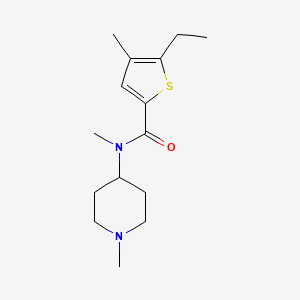
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)


![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)
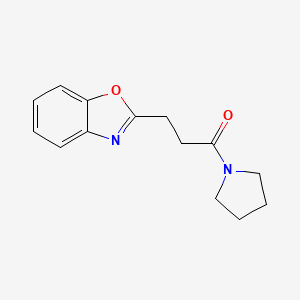

![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
